

Spectroscopic Data of (2-Amino-3-methylphenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Amino-3-methylphenyl)methanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Amino-3-methylphenyl)methanol** (CAS No: 57772-50-6), a valuable building block in synthetic and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural and electronic properties of **(2-Amino-3-methylphenyl)methanol** have been characterized using a suite of spectroscopic methods. The quantitative data from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for (2-Amino-3-methylphenyl)methanol

Detailed experimental ¹H NMR data with precise chemical shifts, multiplicities, coupling constants, and integration for **(2-Amino-3-methylphenyl)methanol** is not readily available in the public domain. The expected resonances based on the structure are discussed in the data interpretation section.

Table 2: ^{13}C NMR Spectroscopic Data for (2-Amino-3-methylphenyl)methanol

A definitive peak list from experimental ^{13}C NMR data for (2-Amino-3-methylphenyl)methanol is not publicly available. A spectrum is noted to be available in the SpectraBase database.^[1]

Table 3: IR Spectroscopic Data for (2-Amino-3-methylphenyl)methanol

Wavenumber (cm^{-1})	Functional Group Assignment
3400-3250 (broad)	O-H stretch (alcohol), N-H stretch (primary amine)
3100-3000	Aromatic C-H stretch
3000-2850	Aliphatic C-H stretch (methyl and methylene)
1650-1580	N-H bend (primary amine)
1600-1450	Aromatic C=C stretch
1335-1250	Aromatic C-N stretch
1250-1020	C-O stretch (primary alcohol)
910-665 (broad)	N-H wag (primary amine)

Table 4: Mass Spectrometry Data for (2-Amino-3-methylphenyl)methanol

m/z	Ion	Relative Intensity
137	$[\text{M}]^+$	Data not available
119	$[\text{M}-\text{H}_2\text{O}]^+$	Top Peak
118	$[\text{M}-\text{H}_2\text{O}-\text{H}]^+$	3rd Highest

Data Interpretation and Structural Elucidation

The spectroscopic data provides key insights into the molecular structure of **(2-Amino-3-methylphenyl)methanol**.

- **^1H NMR Spectrum:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH_2OH), the methyl protons (CH_3), and the exchangeable protons of the amine (NH_2) and hydroxyl (OH) groups. The aromatic protons would likely appear as a complex multiplet in the aromatic region. The benzylic methylene protons would be a singlet, and the methyl protons would also present as a singlet. The amine and hydroxyl protons would appear as broad singlets.
- **^{13}C NMR Spectrum:** The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments: two sp^3 -hybridized carbons (the methyl and methylene groups) and six sp^2 -hybridized carbons of the aromatic ring.
- **IR Spectrum:** The infrared spectrum is characterized by broad absorption bands in the high-frequency region, indicative of O-H and N-H stretching vibrations. The presence of a primary amine is further supported by the N-H bending vibration. Aromatic C-H and C=C stretching bands confirm the presence of the benzene ring. The C-O stretching frequency is consistent with a primary alcohol.
- **Mass Spectrum:** The mass spectrum shows a molecular ion peak at an m/z of 137, which corresponds to the molecular weight of the compound (137.18 g/mol). The base peak at m/z 119 is likely due to the loss of a water molecule from the molecular ion, a common fragmentation pathway for benzyl alcohols.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amino alcohols like **(2-Amino-3-methylphenyl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **(2-Amino-3-methylphenyl)methanol** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ^1H NMR, standard parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ^{13}C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl or KBr).
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder or the KBr pellet is recorded and subtracted from the sample spectrum.

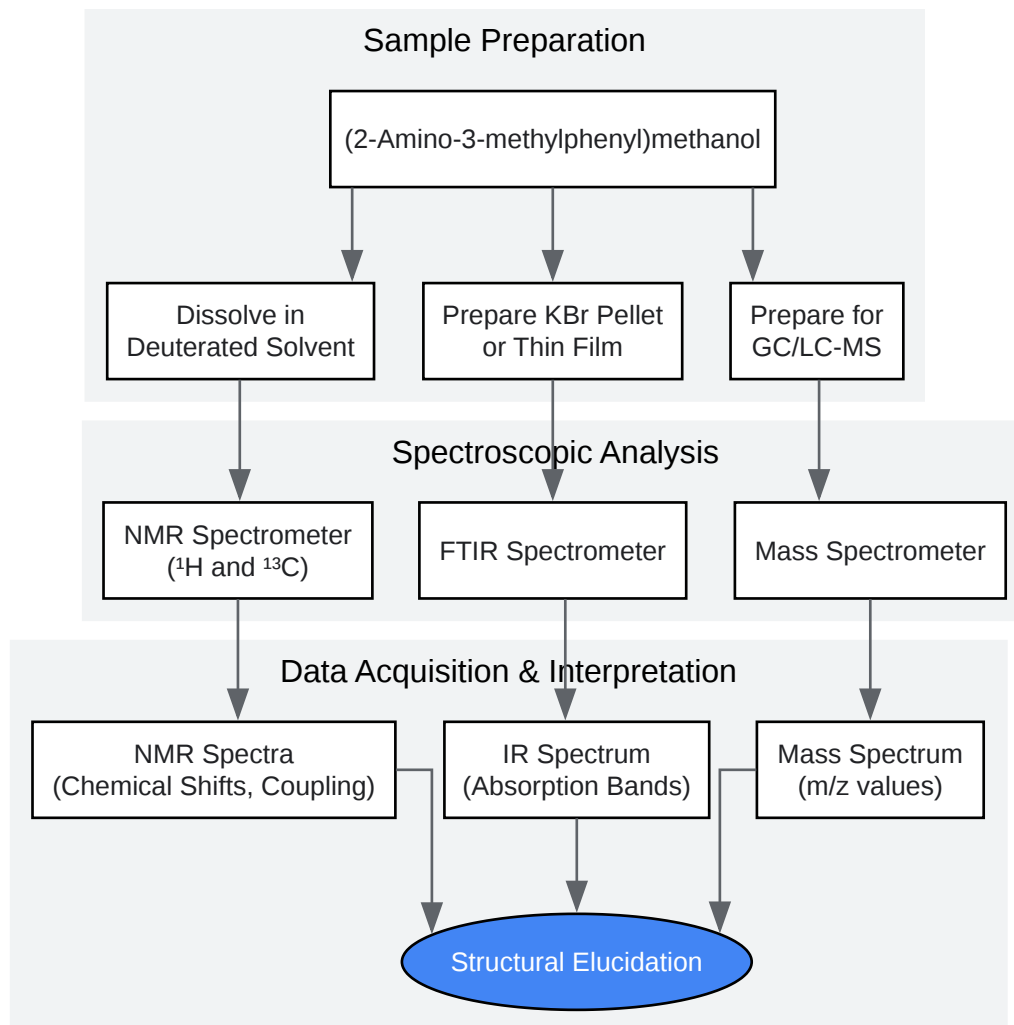
Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The logical flow of the spectroscopic analysis of **(2-Amino-3-methylphenyl)methanol** is depicted in the following diagram.

Spectroscopic Analysis Workflow for (2-Amino-3-methylphenyl)methanol



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Caption: Workflow for the spectroscopic analysis of **(2-Amino-3-methylphenyl)methanol**.

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References

- 1. spectrabase.com [spectrabase.com]

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